8A-(4-fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine
Overview
Description
8A-(4-fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine is a chemical compound with the molecular formula C13H17FN2 and a molecular weight of 220.29 g/mol . This compound is characterized by its unique structure, which includes a fluorophenyl group attached to an octahydropyrrolo[1,2-a]pyrimidine core. It is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis .
Preparation Methods
The synthesis of 8A-(4-fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and consistency .
Chemical Reactions Analysis
8A-(4-fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
8A-(4-fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8A-(4-fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
8A-(4-fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine can be compared with other similar compounds, such as:
8A-(4-chlorophenyl)octahydropyrrolo[1,2-a]pyrimidine: This compound has a chlorophenyl group instead of a fluorophenyl group, which can result in different chemical and biological properties.
8A-(4-bromophenyl)octahydropyrrolo[1,2-a]pyrimidine:
The uniqueness of this compound lies in its specific fluorophenyl substitution, which can impart distinct chemical and biological characteristics compared to its analogs .
Properties
IUPAC Name |
8a-(4-fluorophenyl)-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2/c14-12-5-3-11(4-6-12)13-7-1-9-16(13)10-2-8-15-13/h3-6,15H,1-2,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGMNLQEZMKMKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(NCCCN2C1)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587723 | |
Record name | 8a-(4-Fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904817-57-8 | |
Record name | 8a-(4-Fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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